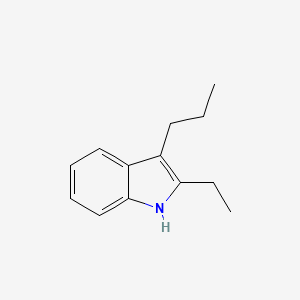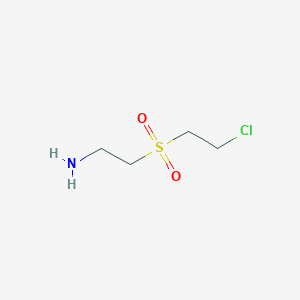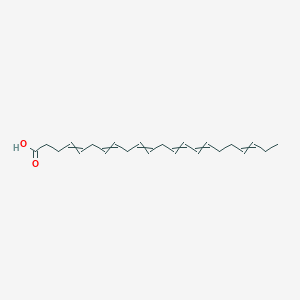
Docosa-4,7,10,13,15,19-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Docosa-4,7,10,13,15,19-hexaenoic acid can be synthesized through various methods. One common method involves the elongation and desaturation of alpha-linolenic acid, a shorter omega-3 fatty acid . This process involves a series of enzyme-catalyzed reactions that add carbon atoms and introduce double bonds at specific positions along the fatty acid chain . Industrial production methods often involve the extraction of docosahexaenoic acid from fish oil or algae oil, which are rich sources of this compound .
化学反応の分析
Docosa-4,7,10,13,15,19-hexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxygen, hydrogen, and halogens . For example, oxidation of docosahexaenoic acid can lead to the formation of various oxidation products, such as hydroperoxides and aldehydes . Reduction reactions can convert docosahexaenoic acid into saturated fatty acids, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
Docosa-4,7,10,13,15,19-hexaenoic acid has numerous scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it plays a crucial role in the structure and function of cell membranes, particularly in the brain and retina . In medicine, docosahexaenoic acid is studied for its potential benefits in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions . In industry, it is used in the production of dietary supplements and functional foods .
作用機序
The mechanism of action of docosa-4,7,10,13,15,19-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane proteins . It modulates the activity of various ion channels, receptors, and enzymes, thereby affecting cellular signaling pathways . For example, docosahexaenoic acid can activate retinoid X receptors and modulate the transport of choline, glycine, and taurine . It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation .
類似化合物との比較
Docosa-4,7,10,13,15,19-hexaenoic acid is unique among omega-3 fatty acids due to its high degree of unsaturation and its specific role in the brain and retina . Similar compounds include eicosapentaenoic acid and alpha-linolenic acid . Eicosapentaenoic acid has five double bonds and is also an omega-3 fatty acid, but it is less abundant in the brain and retina compared to docosahexaenoic acid . Alpha-linolenic acid has three double bonds and serves as a precursor for the synthesis of both docosahexaenoic acid and eicosapentaenoic acid .
特性
CAS番号 |
149234-03-7 |
|---|---|
分子式 |
C22H32O2 |
分子量 |
328.5 g/mol |
IUPAC名 |
docosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,7-10,12-13,15-16,18-19H,2,5-6,11,14,17,20-21H2,1H3,(H,23,24) |
InChIキー |
XXWWZPCJYDKKBH-UHFFFAOYSA-N |
正規SMILES |
CCC=CCCC=CC=CCC=CCC=CCC=CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


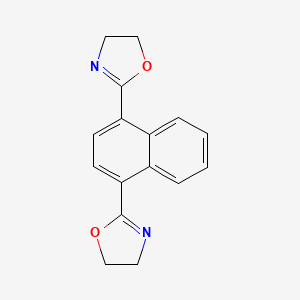

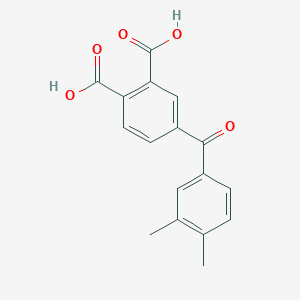
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
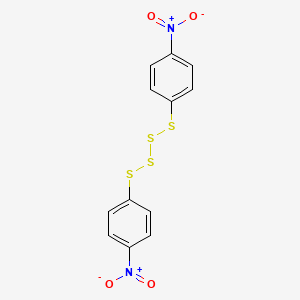

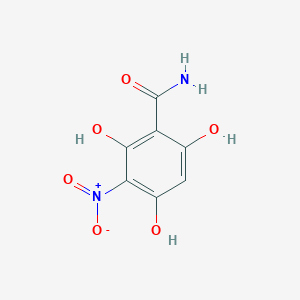
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
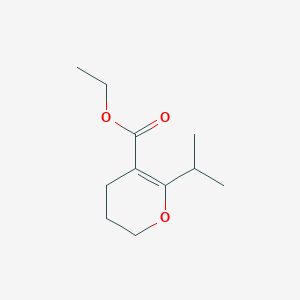
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
